molecular formula C22H22N4OS B12154232 5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Katalognummer: B12154232
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: LDXCNYDCJJGYJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by oxidation.

    Introduction of the Naphthylmethylthio Group: This step involves the nucleophilic substitution of a suitable naphthylmethyl halide with the triazole intermediate.

    Attachment of the Methylethoxyphenyl Group: This is typically done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the methylethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the naphthylmethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and signal transduction pathways.

Wirkmechanismus

The mechanism of action of 5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the aromatic groups can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Naphthylmethylthio)-1,2,4-triazole: Lacks the methylethoxyphenyl group.

    5-Phenyl-1,2,4-triazole: Lacks both the naphthylmethylthio and methylethoxyphenyl groups.

    3-(Methylethoxy)phenyl-1,2,4-triazole: Lacks the naphthylmethylthio group.

Uniqueness

5-[3-(Methylethoxy)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both the naphthylmethylthio and methylethoxyphenyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity to specific targets and improve its overall pharmacological profile.

Eigenschaften

Molekularformel

C22H22N4OS

Molekulargewicht

390.5 g/mol

IUPAC-Name

3-(naphthalen-1-ylmethylsulfanyl)-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C22H22N4OS/c1-15(2)27-19-11-6-9-17(13-19)21-24-25-22(26(21)23)28-14-18-10-5-8-16-7-3-4-12-20(16)18/h3-13,15H,14,23H2,1-2H3

InChI-Schlüssel

LDXCNYDCJJGYJR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.